Detomidine hydrochloride
Overview
Description
Detomidine hydrochloride is a synthetic compound primarily used as a sedative and analgesic in veterinary medicine. It is an imidazole derivative and functions as an alpha-2 adrenergic agonist. This compound is commonly used in large animals, particularly horses, to induce sedation and provide pain relief during various medical procedures .
Mechanism of Action
Target of Action
Detomidine hydrochloride primarily targets the α2-adrenergic receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters like norepinephrine. When activated, they induce a negative feedback response, reducing the production of excitatory neurotransmitters .
Mode of Action
As an α2-adrenergic agonist , this compound interacts with its targets by binding to the α2-adrenergic receptors. This binding triggers a series of biochemical reactions that lead to the inhibition of the sympathetic nervous system . The interaction results in dose-dependent sedative and analgesic effects .
Biochemical Pathways
The activation of α2-adrenergic receptors by this compound leads to a reduction in the production of excitatory neurotransmitters . This action affects various biochemical pathways, resulting in a range of physiological effects.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound can be administered intravenously, intramuscularly, or sublingually . The elimination half-life of detomidine was found to be approximately 1.5 hours in one study .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dosage, route of administration, and the individual animal’s characteristics can impact the drug’s effects . .
Biochemical Analysis
Biochemical Properties
Detomidine hydrochloride is a sedative with analgesic properties . The α2-adrenergic agonists produce dose-dependent sedative and analgesic effects, mediated by activation of α2 catecholamine receptors . This induces a negative feedback response, reducing the production of excitatory neurotransmitters .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Due to inhibition of the sympathetic nervous system, detomidine also has cardiac and respiratory effects .
Molecular Mechanism
The mechanism of action of this compound is primarily through its role as an α2-adrenergic agonist . It binds to α2 catecholamine receptors, inducing a negative feedback response that reduces the production of excitatory neurotransmitters .
Dosage Effects in Animal Models
This compound is used therapeutically for its sedative and analgesic effects in horses and cattle at doses of 10 to 80 μg/kg body weight given intravenous or intramuscular injection . The effects of the product vary with different dosages in animal models .
Transport and Distribution
It is known that the drug is normally administered by the intravenous route, and is fastest and most efficient when given intravenously .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of detomidine hydrochloride involves several steps:
Addition Reaction: (2,3-dimethylphenyl) magnesium bromide reacts with formaldehyde in the presence of 1H-imidazole to form an intermediate compound.
Reduction Reaction: The intermediate compound undergoes reduction with isopropanol in the presence of concentrated hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically synthesized through a hydrogenation process. The compound is isolated as a crystalline salt by hydrogenating the intermediate in an aqueous solution containing hydrochloric acid. The solution is then concentrated by distillation, and additional hydrochloric acid may be added before cooling to recover the crystallized this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Substitution: As an imidazole derivative, this compound can participate in substitution reactions, particularly involving its aromatic ring.
Common Reagents and Conditions:
Reduction: Isopropanol and concentrated hydrochloric acid are used in the reduction process.
Substitution: Typical reagents for substitution reactions may include halogens or other electrophiles.
Major Products Formed:
Scientific Research Applications
Detomidine hydrochloride has several applications in scientific research:
Veterinary Medicine: It is widely used as a sedative and analgesic in horses and other large animals.
Pharmacological Studies: Researchers study this compound to understand its pharmacokinetics and pharmacodynamics, particularly its effects on the cardiovascular and respiratory systems.
Neuroscience: As an alpha-2 adrenergic agonist, this compound is used to investigate the role of alpha-2 receptors in the central nervous system.
Comparison with Similar Compounds
Xylazine: Another alpha-2 adrenergic agonist used as a sedative and analgesic in veterinary medicine.
Medetomidine: A more potent alpha-2 adrenergic agonist with similar applications in veterinary medicine.
Dexmedetomidine: A stereoisomer of medetomidine, used in both veterinary and human medicine for its sedative and analgesic effects.
Uniqueness of Detomidine Hydrochloride: this compound is unique in its specific use for large animals, particularly horses. Its pharmacokinetic profile and the specific receptor interactions make it a preferred choice for equine sedation and analgesia .
Properties
IUPAC Name |
5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWRDXKNDCJZSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76631-46-4 (Parent) | |
Record name | Detomidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048661 | |
Record name | Detomidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90038-01-0 | |
Record name | Detomidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90038-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Detomidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Detomidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole, 4-[(2,3-dimethylphenyl)methyl] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DETOMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K4LKB6QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does detomidine hydrochloride exert its effects within the body?
A1: this compound primarily acts as an agonist at α2-adrenergic receptors. [, , , ] These receptors are widely distributed in the central and peripheral nervous systems, as well as in other tissues. By binding to these receptors, this compound mimics the actions of norepinephrine, leading to a decrease in sympathetic nervous system activity. This, in turn, results in various pharmacological effects, including sedation, analgesia, muscle relaxation, and a decrease in heart rate and blood pressure. [, , , ]
Q2: What are the primary applications of this compound in veterinary medicine?
A2: this compound is commonly used in veterinary practice for:
- Sedation: Provides reliable sedation for various procedures, including physical examinations, diagnostic imaging, and minor surgical procedures. [, , , ]
- Analgesia: Offers analgesic effects, particularly for visceral pain, making it suitable for pre- and postoperative pain management. [, ]
- Pre-anesthetic medication: Used as a pre-anesthetic agent to reduce the required dose of general anesthetics and facilitate smoother induction and recovery. [, , ]
Q3: Can this compound affect the gastrointestinal system in horses?
A3: Yes, studies have shown that this compound, along with other α2-adrenergic agonists like acepromazine maleate and a combination of xylazine and butorphanol, can impact esophageal motility in horses. [] This is primarily observed as a reduction in spontaneous swallowing and alterations in normal peristaltic activity. []
Q4: How is this compound administered, and what factors can influence its effects?
A4: this compound can be administered intravenously (IV), intramuscularly (IM), or epidurally, depending on the desired effect and species. [, , ] The route of administration can influence the onset and duration of action. For instance, epidural administration can induce localized analgesia, while IV administration typically results in faster onset of sedation. [, ] Dosage also plays a crucial role in determining the depth and duration of sedation and analgesia. [, ]
Q5: Are there any specific observations regarding the pharmacokinetics of this compound in goats?
A5: Research involving the oral transmucosal administration of detomidine gel in rabbits observed a rapid decrease in heart rate across all dosage groups. [] This suggests potential cardiovascular effects, highlighting the importance of careful monitoring during detomidine administration, especially in smaller species like goats. []
Q6: How is the effect of this compound reversed?
A6: The effects of this compound can be reversed using α2-adrenergic receptor antagonists like atipamezole, yohimbine, or tolazoline. [, , ] These antagonists compete with this compound for binding at the receptor sites, effectively reversing its sedative and analgesic effects.
Q7: How is this compound employed in research settings?
A7: this compound is a valuable tool in various research areas, including:
- Electroencephalography (EEG): Sublingual this compound has been proven effective and safe for standing sedation during EEG recordings in foals, facilitating the investigation of cerebral electrical activity in various states and conditions like epilepsy. []
- Electroretinography (ERG): this compound is used as a safe and consistent sedative in ERG protocols for evaluating retinal function in horses, providing valuable insights into ocular health. [, ]
- Lameness Evaluation: Research indicates that this compound, particularly in combination with butorphanol, can influence objective lameness measurements in horses. [] While this highlights the importance of controlled sedation protocols in lameness assessments, it also suggests potential applications in further understanding pain perception and its impact on movement.
Q8: What are the potential side effects of this compound?
A8: While generally safe when used appropriately, this compound can cause side effects, including bradycardia, hypotension, decreased respiratory rate, and ataxia. [, , ] These effects are generally dose-dependent and can be minimized by careful dose titration and monitoring. In horses, this compound has been observed to potentially prolong exercise-induced increases in body temperature, suggesting a need for caution when used post-exercise. []
Q9: Are there any specific safety considerations for using this compound in certain species or clinical scenarios?
A9: Yes, specific considerations exist for this compound use:
- Cardiac Disease: Use cautiously in animals with pre-existing cardiac conditions due to its potential to cause bradycardia and hypotension. []
- Epidural Administration: Accidental injection into the subarachnoid space can lead to profound and potentially life-threatening cardiovascular and respiratory depression. []
Q10: What are potential future research avenues for this compound?
A10: Future research could focus on:
- Optimizing Dosing Regimens: Further research is needed to refine dosing protocols for various species and applications, potentially exploring alternative routes of administration like oral transmucosal delivery for improved safety and efficacy. []
- Investigating Species-Specific Effects: While this compound is widely used across species, a deeper understanding of its specific pharmacodynamic and pharmacokinetic profiles in various animals, including exotic species, is crucial. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.